Nestifylline

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Nestifylline involves the reaction of 1,3-dimethylxanthine with 1,3-dithiolane-2-ylmethyl chloride under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound are not well-documented, but it is likely that large-scale synthesis would follow similar routes with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Nestifylline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions. The major products of oxidation include sulfoxides and sulfones.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced sulfur-containing compounds.

Wissenschaftliche Forschungsanwendungen

Nestifylline has been explored for various scientific research applications:

Chemistry: It is used as a model compound to study the behavior of methylxanthine derivatives and their interactions with other molecules.

Biology: this compound’s ability to inhibit phosphodiesterases and its affinity for adenosine receptors make it a valuable tool in studying cellular signaling pathways.

Medicine: Its antibronchospastic and anti-inflammatory properties have been investigated for potential use in treating asthma and other respiratory disorders.

Wirkmechanismus

Nestifylline exerts its effects primarily through the inhibition of phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This activation of protein kinase A (PKA) results in the inhibition of tumor necrosis factor-alpha (TNF-α) and leukotriene synthesis, thereby reducing inflammation and modulating immune responses. Additionally, this compound has an affinity for adenosine receptors, particularly A2 receptors, which further contributes to its anti-inflammatory and bronchodilatory effects .

Vergleich Mit ähnlichen Verbindungen

Nestifylline is similar to other methylxanthine derivatives such as:

Theophylline: Commonly used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), it also acts as a phosphodiesterase inhibitor and adenosine receptor antagonist.

Aminophylline: A compound of theophylline and ethylenediamine, used for similar respiratory conditions, with additional diuretic properties.

This compound’s uniqueness lies in its specific antibronchospastic activity and moderate antitussic properties, making it particularly valuable in the treatment of respiratory disorders involving obstructive inflammation and bronchial hypersensitivity .

Biologische Aktivität

Nestifylline is a compound belonging to the class of methoxyfuranocoumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. In vitro studies have demonstrated its effectiveness against common strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.5 mg/mL |

| Escherichia coli | 7.0 mg/mL |

| Candida albicans | 5.0 mg/mL |

The mechanism of action is thought to involve disruption of the microbial cell membrane integrity and interference with metabolic processes essential for microbial survival .

Anti-Inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, particularly in models of acute and chronic inflammation. It has shown promise in reducing edema and inflammatory cytokine production.

- Case Study : In a rat model of carrageenan-induced paw edema, this compound administration resulted in a significant reduction in paw swelling compared to control groups, suggesting its potential as an anti-inflammatory agent .

Cytotoxicity and Anticancer Activity

Recent studies have focused on the cytotoxic effects of this compound against various cancer cell lines. It has been shown to induce apoptosis in neuroblastoma and colon cancer cells through the intrinsic and extrinsic apoptotic pathways.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Neuroblastoma (SH-SY5Y) | 15.2 |

| Colon Cancer (HT-29) | 12.8 |

The compound activates caspase cascades leading to cell death while also influencing the expression of Bcl-2 family proteins, promoting a pro-apoptotic environment .

Neuroprotective Effects

This compound exhibits neuroprotective properties, particularly against oxidative stress-induced damage in neuronal cells. It has been found to enhance cell viability in models subjected to oxidative stress.

- Mechanism : The neuroprotective effects are attributed to its ability to scavenge free radicals and modulate signaling pathways involved in cell survival .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, indicating its potential role in mitigating oxidative damage.

Eigenschaften

CAS-Nummer |

116763-36-1 |

|---|---|

Molekularformel |

C11H14N4O2S2 |

Molekulargewicht |

298.4 g/mol |

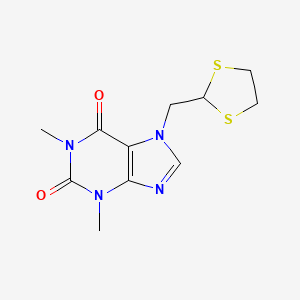

IUPAC-Name |

7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C11H14N4O2S2/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3 |

InChI-Schlüssel |

HIQUBRAKVZRBRW-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3SCCS3 |

Kanonische SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3SCCS3 |

Aussehen |

Solid powder |

Key on ui other cas no. |

116763-36-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethylxanthine ABC 99 ABC-99 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.